molecular formula C6H6O2S2 B3386963 3-Thiophenecarboxylic acid, 4-(methylthio)- CAS No. 78071-31-5

3-Thiophenecarboxylic acid, 4-(methylthio)-

Cat. No.: B3386963
CAS No.: 78071-31-5
M. Wt: 174.2 g/mol
InChI Key: RGNPAXORJCAQOD-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 4-(methylthio)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

Preparation Methods

The synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the Gewald synthesis, which is a multi-component reaction that typically includes a ketone, a cyanoacetate, and elemental sulfur . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine. Industrial production methods may involve more scalable processes, but specific details on large-scale production are less commonly documented.

Chemical Reactions Analysis

3-Thiophenecarboxylic acid, 4-(methylthio)- undergoes several types of chemical reactions:

Mechanism of Action

The mechanism by which 3-Thiophenecarboxylic acid, 4-(methylthio)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells, while its anticancer effects could involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

3-Thiophenecarboxylic acid, 4-(methylthio)- can be compared with other thiophene derivatives such as:

The uniqueness of 3-Thiophenecarboxylic acid, 4-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methylsulfanylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNPAXORJCAQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356005
Record name 3-Thiophenecarboxylic acid, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78071-31-5
Record name 3-Thiophenecarboxylic acid, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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